molecular formula C14H22N2O4S B5739271 N-isopropyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide

N-isopropyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide

Cat. No. B5739271
M. Wt: 314.40 g/mol
InChI Key: XSTACNYXWIYWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as ISA or ISA-2011B and has been shown to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ISA is not fully understood, but it is thought to involve the activation of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in several physiological processes, including glucose uptake, lipid metabolism, and protein synthesis. By activating AMPK, ISA may help to regulate these processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
ISA has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of insulin sensitivity and glucose tolerance, and regulation of lipid metabolism. In addition, ISA has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ISA in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of research applications. However, one limitation of using ISA is its relatively high cost compared to other research chemicals. Additionally, the mechanism of action of ISA is not fully understood, which may limit its potential use in certain research areas.

Future Directions

There are several future directions for research on ISA, including investigating its potential use in the treatment of other diseases, such as neurodegenerative diseases and obesity. Additionally, further studies are needed to fully understand the mechanism of action of ISA and its potential interactions with other cellular pathways. Finally, the development of more cost-effective synthesis methods may help to make ISA more accessible for use in research.

Synthesis Methods

The synthesis of ISA involves the reaction of N-isopropyl-2-chloroacetamide with 4-(isopropylsulfonyl)phenol in the presence of a base. This reaction results in the formation of ISA as a white crystalline solid. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for use in research applications.

Scientific Research Applications

ISA has been used in several scientific research applications, including studies on the treatment of cancer, diabetes, and cardiovascular diseases. In cancer research, ISA has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In diabetes research, ISA has been found to improve insulin sensitivity and glucose tolerance. ISA has also been investigated for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.

properties

IUPAC Name

N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-10(2)15-14(17)9-20-12-5-7-13(8-6-12)21(18,19)16-11(3)4/h5-8,10-11,16H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTACNYXWIYWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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